molecular formula C26H23N5O5 B2531609 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1242950-06-6

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2531609
CAS No.: 1242950-06-6
M. Wt: 485.5
InChI Key:
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Description

2-(4-Benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a highly specialized and complex compound characterized by its unique structural features, making it a subject of interest in various scientific research fields. This compound contains both a triazoloquinazoline core and a dimethoxyphenyl substituent, which confer distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide generally involves multi-step organic reactions. The synthesis begins with the preparation of the triazoloquinazoline intermediate, typically through a cyclization reaction involving 4-aminoquinazoline derivatives and benzyl isocyanate. This is followed by acylation with 3,4-dimethoxyphenylacetic acid to form the final product under controlled conditions.

Industrial Production Methods

On an industrial scale, the production may involve continuous flow techniques to optimize reaction efficiency and yield. Control of temperature, pressure, and reactant concentrations is crucial to ensuring consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes several key reactions, including:

  • Oxidation: : Transformation to higher oxidation states, often using reagents like potassium permanganate.

  • Reduction: : Conversion to lower oxidation states or simpler derivatives using hydrogenation or metal hydrides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the quinazoline core or phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Hydrogen gas in the presence of palladium or other catalysts.

  • Substitution: : Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

  • Oxidation Products: : Hydroxy or ketone derivatives.

  • Reduction Products: : Amino or alkyl derivatives.

  • Substitution Products: : Halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound's unique structural framework allows for studying its reactivity and potential as a building block in organic synthesis.

Biology

Biologically, it has been investigated for its potential interactions with various enzymes and receptors due to its structurally versatile nature.

Medicine

In medicine, its applications are primarily in the field of drug discovery, where it serves as a lead compound for the development of new therapeutic agents targeting specific pathways.

Industry

Industrially, the compound may be used in the synthesis of advanced materials or as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism by which 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its quinazoline core can interact with active sites of enzymes, modulating their activity. The molecular pathways involved may include inhibition of enzyme function or modulation of receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Compared to similar compounds, such as other quinazoline or triazole derivatives, 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide stands out due to its combined structural features that impart unique reactivity and biological activity. Similar compounds include:

  • 4-Benzylquinazoline derivatives

  • Triazole-containing acetamides

  • Dimethoxyphenyl-substituted heterocycles

Conclusion

The unique structural properties and versatile reactivity of this compound make it a compound of significant interest across various fields of scientific research

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-35-21-13-12-18(14-22(21)36-2)27-23(32)16-30-26(34)31-20-11-7-6-10-19(20)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZQSRUTFBAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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